molecular formula C17H20N4O2S B11184184 N-(5-phenethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1-benzenesulfonamide

N-(5-phenethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1-benzenesulfonamide

Cat. No.: B11184184
M. Wt: 344.4 g/mol
InChI Key: WAJAIHITNRGRMT-UHFFFAOYSA-N
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Description

N-(5-phenethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1-benzenesulfonamide is a complex organic compound with a unique structure that combines a triazine ring with a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-phenethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1-benzenesulfonamide typically involves the reaction of 1,3,5-triazine derivatives with benzenesulfonamide under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability, ensuring that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(5-phenethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1-benzenesulfonamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

N-(5-phenethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1-benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials, catalysts, and other industrial products.

Mechanism of Action

The mechanism of action of N-(5-phenethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1-benzenesulfonamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5-phenethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1-benzenesulfonamide include other triazine derivatives and benzenesulfonamide compounds. Examples include:

  • 1,3,5-triazine-2,4,6-triamine
  • Benzenesulfonamide
  • N-(4-methyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1-benzenesulfonamide

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a triazine ring and a benzenesulfonamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H20N4O2S

Molecular Weight

344.4 g/mol

IUPAC Name

N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide

InChI

InChI=1S/C17H20N4O2S/c22-24(23,16-9-5-2-6-10-16)20-17-18-13-21(14-19-17)12-11-15-7-3-1-4-8-15/h1-10H,11-14H2,(H2,18,19,20)

InChI Key

WAJAIHITNRGRMT-UHFFFAOYSA-N

Canonical SMILES

C1NC(=NCN1CCC2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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